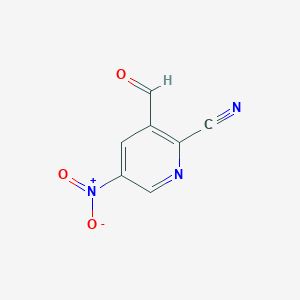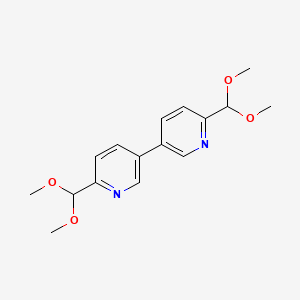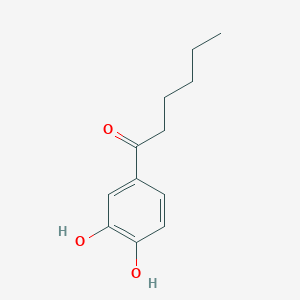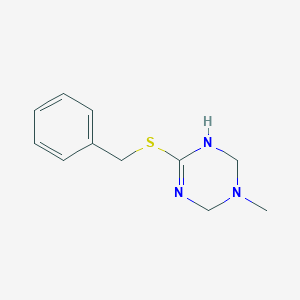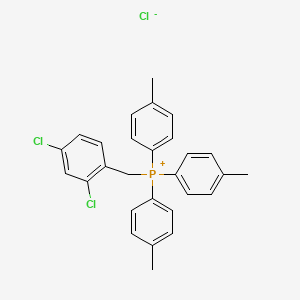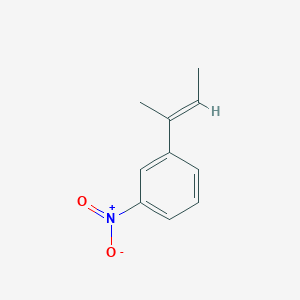
Benzene, 1-(1-methyl-1-propen-1-yl)-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- is an organic compound with a molecular formula of C10H11NO2 It is a derivative of benzene, where a nitro group is attached to the benzene ring along with a 1-methyl-1-propen-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- typically involves the nitration of 1-(1-methyl-1-propen-1-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature is usually maintained below 50°C to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- can be achieved through continuous flow nitration processes. This method allows for better control of reaction parameters and improved safety. The reactants are fed into a reactor where the nitration occurs, and the product is continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also participate in electrophilic and nucleophilic reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzene,1-(1-methyl-1-propen-1-yl)-: Lacks the nitro group, resulting in different chemical properties and reactivity.
Benzene,1-(1-methyl-1-propen-1-yl)-2-nitro-: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
Benzene,1-(1-methyl-1-propen-1-yl)-4-nitro-: Another positional isomer with distinct properties.
Uniqueness
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of both the nitro and 1-methyl-1-propen-1-yl groups provides a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1-[(E)-but-2-en-2-yl]-3-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-3-8(2)9-5-4-6-10(7-9)11(12)13/h3-7H,1-2H3/b8-3+ |
Clave InChI |
GQOURXOAWXXXLC-FPYGCLRLSA-N |
SMILES isomérico |
C/C=C(\C)/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CC=C(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)

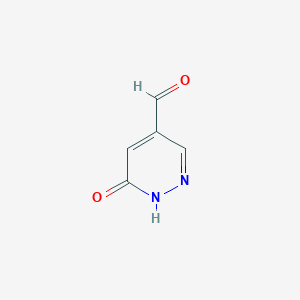
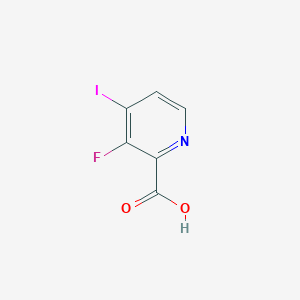
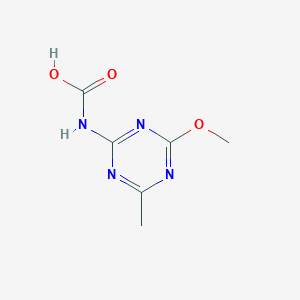
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
